molecular formula C19H22N2O2 B11014063 4-(butanoylamino)-N-(3,5-dimethylphenyl)benzamide

4-(butanoylamino)-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B11014063
M. Wt: 310.4 g/mol
InChI Key: LDKPPUZWKOSRBC-UHFFFAOYSA-N
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Description

4-(butyrylamino)-N-(3,5-dimethylphenyl)benzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butyrylamino)-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 3,5-dimethylaniline with butyryl chloride to form an intermediate, which is then reacted with 4-aminobenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(butyrylamino)-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(butyrylamino)-N-(3,5-dimethylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butyrylamino)-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(butyrylamino)-N-(3,5-dimethylphenyl)benzamide: shares similarities with other amide-containing compounds, such as N-phenylbenzamide and N-butyrylaniline.

    N-phenylbenzamide: Similar structure but lacks the butyrylamino group.

    N-butyrylaniline: Similar structure but lacks the dimethylphenyl group.

Uniqueness

The uniqueness of 4-(butyrylamino)-N-(3,5-dimethylphenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C19H22N2O2/c1-4-5-18(22)20-16-8-6-15(7-9-16)19(23)21-17-11-13(2)10-14(3)12-17/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

LDKPPUZWKOSRBC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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